“4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a pyridine derivative . It can be prepared by trifluoromethylation of 4-iodobenzene . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
The synthesis of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
The molecular structure of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
The chemical reactions involving “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are diverse. For instance, it acts as a reactant in the preparation of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
The physical and chemical properties of “4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are distinctive due to the presence of a fluorine atom and a pyridine in its structure . It has a refractive index of n20/D 1.417 (lit.), a boiling point of 110 °C (lit.), and a density of 1.27 g/mL at 25 °C (lit.) .
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine structure with a trifluoromethyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly as a kinase inhibitor. The presence of the trifluoromethyl group enhances its biological activity and lipophilicity, making it a valuable scaffold for drug development.
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This compound is particularly noted for its role in inhibiting fibroblast growth factor receptors (FGFR) and phosphodiesterase enzymes, which are critical in various signaling pathways associated with cancer and inflammation .
The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from simpler pyrrole derivatives. Common methods include:
For example, one synthetic route involves reacting a trifluoromethyl-substituted pyrrole with an aldehyde in the presence of a catalyst under controlled temperature conditions (around 50 °C) to yield the desired product in moderate yields (45–60%) . Further modifications can be achieved through reduction reactions using triethylsilane and trifluoroacetic acid as catalysts.
The molecular structure of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine consists of a fused bicyclic system containing a pyrrole and pyridine ring. The trifluoromethyl group at the 4-position significantly influences its electronic properties.
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions:
For instance, reactions involving this compound often utilize copper(I) iodide as a catalyst under specific conditions (e.g., elevated temperatures) to achieve desired transformations effectively .
The mechanism of action for compounds derived from 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves inhibition of specific protein kinases such as FGFR.
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is primarily utilized in medicinal chemistry for:
The trifluoromethyl group (-CF₃) serves as a versatile pharmacophore with profound impacts on molecular behavior. Its incorporation into drug candidates leverages three key properties:
Table 1: Key Physicochemical Properties of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₅F₃N₂ | Defines elemental composition and molecular weight (186.13 g/mol) |
SMILES String | C1=CNC2=NC=CC(=C21)C(F)(F)F | Describes atomic connectivity and structure |
Lipophilicity (LogP) | Increased ~0.5-1.0 unit* | Enhanced membrane permeability and tissue distribution |
Metabolic Stability | High | Resistance to oxidative degradation due to strong C-F bonds |
pKa Modulation | Significant | Influences ionization state and hydrogen bonding capacity |
Estimated increase compared to non-fluorinated analogue |
The strategic placement of the -CF₃ group on the pyrrolo[2,3-b]pyridine scaffold, particularly at the 4-position, leverages these effects to optimize interactions within enzyme active sites, as evidenced in kinase inhibitors targeting FGFR and CDK8 [7] [9].
The 1H-pyrrolo[2,3-b]pyridine nucleus (7-azaindole) is a bicyclic, electron-rich nitrogen heterocycle recognized as a highly effective bioisostere of purines. Its prominence in drug discovery arises from several key attributes:
The inherent biological relevance of the core scaffold is demonstrated by its presence in FDA-approved drugs like Alpelisib (PI3Kα inhibitor for breast cancer) and investigational agents targeting diverse pathways, including FGFRs, TNIK, and CDK8 [6] [7] [9].
The specific compound 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1092579-96-8) emerged as a strategically functionalized derivative of the parent scaffold, designed to harness the combined benefits of the pyrrolopyridine core and the -CF₃ group. Its development trajectory reflects broader trends in medicinal chemistry:
Table 2: Key Synthetic Routes to 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and Derivatives
Synthetic Strategy | Key Reagents/Conditions | Target Derivatives | Reference/Application |
---|---|---|---|
Direct Functionalization of Core | Vilsmeier-Haack, Halogenation (C5) | 5-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Intermediate for cross-coupling [5] [10] |
N-Alkylation | Alkyl halides, Bases (K₂CO₃, Cs₂CO₃) | N-Protected intermediates | Enabling further derivatization [10] |
Metal-Catalyzed Cross-Coupling | Suzuki (Pd(PPh₃)₄, K₂CO₃), Sonogashira | 5-Aryl, 5-Heteroaryl, 5-Alkynyl derivatives | Kinase inhibitor cores (FGFR, CDK8) [7] [9] |
Reductive Amination | Aldehydes, NaBH₃CN/TFA | 3-(Aminomethyl)phenyl-linked derivatives | CDK8 inhibitors [9] |
The journey of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exemplifies the rational evolution of fluorinated heterocycles from synthetic intermediates to privileged scaffolds in the discovery of highly potent and selective therapeutic agents targeting challenging disease mechanisms. Its continued exploration, particularly in kinase inhibition and targeted oncology, remains a vibrant area of research.
Table 3: Representative Bioactive Derivatives Featuring the 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Motif
Derivative Structure (Core Variation) | Biological Target | Reported Activity (IC₅₀/EC₅₀) | Therapeutic Area | Source/Ref |
---|---|---|---|---|
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine linked to 3,5-dimethoxyphenyl (4h) | FGFR1/2/3 | 7 nM / 9 nM / 25 nM | Oncology (Breast Cancer) | [7] |
3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (22) | CDK8 | 48.6 nM | Oncology (Colorectal Cancer) | [9] |
Compounds from Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide Patent | IKK2 | Specific values not disclosed (High potency claimed) | Inflammation | [10] |
Lenacapavir synthesis intermediate | HIV Capsid | Picomolar range | Antiviral (HIV) | [6] |
List of Compounds in Tables:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7